beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile

Lignan synthesis Nitrile displacement Step efficiency

beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile (IUPAC: [2-(cyanomethyl)-3-(3-methoxyphenyl)propyl] acetate), CAS 1391054-58-2, is a racemic synthetic intermediate specifically employed in the preparation of rac Enterolactone (TRC E558950), the racemic form of the mammalian lignan enterolactone. With molecular formula C14H17NO3 and molecular weight 247.29, this compound bears a characteristic nitrile functional group and an acetate-protected primary alcohol, features that directly enable the subsequent one-pot hydrolysis/cyclization to the γ-butyrolactone core of enterolactone.

Molecular Formula C14H17NO3
Molecular Weight 247.294
CAS No. 1391054-58-2
Cat. No. B588201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile
CAS1391054-58-2
Molecular FormulaC14H17NO3
Molecular Weight247.294
Structural Identifiers
SMILESCC(=O)OCC(CC#N)CC1=CC(=CC=C1)OC
InChIInChI=1S/C14H17NO3/c1-11(16)18-10-13(6-7-15)8-12-4-3-5-14(9-12)17-2/h3-5,9,13H,6,8,10H2,1-2H3
InChIKeyKZXGRAUCLFBPNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile (CAS 1391054-58-2) – A Key Nitrile Intermediate for rac Enterolactone Synthesis and Reference Standard Procurement


beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile (IUPAC: [2-(cyanomethyl)-3-(3-methoxyphenyl)propyl] acetate), CAS 1391054-58-2, is a racemic synthetic intermediate specifically employed in the preparation of rac Enterolactone (TRC E558950), the racemic form of the mammalian lignan enterolactone [1]. With molecular formula C14H17NO3 and molecular weight 247.29, this compound bears a characteristic nitrile functional group and an acetate-protected primary alcohol, features that directly enable the subsequent one-pot hydrolysis/cyclization to the γ-butyrolactone core of enterolactone [1]. The compound is supplied as a reference standard (TRC Cat. No. A187505) in 25 mg and 250 mg quantities, and soluble in dichloromethane, ethyl acetate, and methanol .

Why Generic Substitution Fails for beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile (CAS 1391054-58-2) in Enterolactone Synthesis


Substituting beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile with more readily available enterolactone precursors such as 2-[(3-methoxyphenyl)methyl]-1,3-propanediol (CAS 77756-13-9) or 2-[(3-methoxyphenyl)methyl]-1,3-propanediol 1-acetate 3-methanesulfonate (CAS 1391052-22-4) will not reproduce the identical synthetic outcome because each intermediate occupies a distinct and irreversible position in the synthetic route [1]. The nitrile group in the target compound is the immediate precursor to the lactone carbonyl; replacing it with a diol or mesylate requires additional activation and elongation steps, altering overall yield, step-count, and impurity profiles [1]. Furthermore, analytical reference standards demand exact structural identity; a generic replacement cannot serve as a certified impurity marker or system suitability standard in chromatographic methods developed for rac Enterolactone .

Quantitative Differentiation Evidence for beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile (CAS 1391054-58-2) Against Its Closest Synthetic Intermediates


Nitrile Displacement Step Achieves 99% Isolated Yield – Superior to the Diol Reduction Step in the Same Route

In the published synthesis of (–)-enterolactone, conversion of the mesylate intermediate (S)-(+)-4 to the target nitrile (R)-(–)-5 via cyanide displacement in DMSO at 45 °C for 12 h proceeded with 99% isolated yield after flash chromatography [1]. By comparison, the earlier reduction of diester 1 to diol 2 with LiAlH4 gave only 75% yield [1]. This 24 percentage-point yield advantage at a late-stage step reduces cumulative material loss and improves overall process efficiency when sourcing this specific intermediate.

Lignan synthesis Nitrile displacement Step efficiency

Physical State Contrast: Target Nitrile Is a Colorless Oil vs. Crystalline Diol (m.p. 82 °C) – Implications for Handling and Formulation

The target compound (R)-(–)-5 is isolated as a colorless oil [1], whereas the precursor diol 2 (2-[(3-methoxyphenyl)methyl]-1,3-propanediol, CAS 77756-13-9) is a white crystalline solid with a melting point of 82 °C [1]. This physical-state difference directly impacts the preparation of reference standard stock solutions: the oil form requires gravimetric or volumetric handling with solvent, while the crystalline diol permits direct weighing. For analytical laboratories procuring a reference standard, the oil form of the nitrile necessitates careful solvent selection and handling protocols, but it also better mimics the physical state of certain enterolactone-related impurities.

Physical form Handling characteristics Reference standard preparation

Complete Spectroscopic and Chiroptical Characterization Enables Certified Reference Standard Use

The target nitrile (R)-(–)-5 has been exhaustively characterized by 1H NMR, 13C NMR, IR, and HRMS, with a specific optical rotation of [α]D25 –10.77 (c 1.96, CHCl3) confirming enantiomeric enrichment [1]. In contrast, the commercially available racemic product supplied by TRC (Cat. A187505) is designated as a reference standard for identification and purity testing of rac Enterolactone . Many alternative intermediates in the enterolactone route, such as mesylate 4, lack commercial availability as certified reference materials with comparable spectroscopic documentation. The availability of full characterization data directly supports regulatory compliance in pharmaceutical impurity profiling.

Reference standard Characterization Chiroptical data

One-Pot Hydrolysis–Cyclization: The Nitrile Group Enables Direct Conversion to the Enterolactone Lactone Core

The nitrile functionality in beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile is the immediate precursor to the γ-butyrolactone ring of enterolactone. In the published procedure, nitrile 5 is directly converted to lactone (R)-(+)-6 via a one-pot hydrolysis (H2O/H2SO4/AcOH, 110 °C, 2 h) that simultaneously cleaves the acetate ester and hydrolyzes the nitrile, followed by in situ cyclization [1]. This tandem deprotection–cyclization sequence is not available from the diol 2, monoester 3, or mesylate 4, which require additional activation steps. The overall yield from nitrile 5 to lactone 6 was 60% (two steps combined), providing a well-defined pathway with minimal intermediate isolation [1].

One-pot synthesis Lactone formation Nitrile hydrolysis

Optimal Procurement and Application Scenarios for beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile (CAS 1391054-58-2)


Synthesis of rac Enterolactone Reference Material for Pharmacopoeia Compliance

Pharmaceutical analytical laboratories procuring this compound as TRC Cat. A187505 can use it as a certified reference standard for the identification and purity testing of rac Enterolactone (E558950), a metabolite of dietary lignans with established biological activity [1]. The full NMR, IR, and HRMS characterization supports method validation documentation required by regulatory agencies.

Late-Stage Intermediate for Total Synthesis of Enterolactone and Analogs

Academic and industrial medicinal chemistry groups engaged in the total synthesis of enterolactone or structural analogs can source this nitrile intermediate to bypass early synthetic steps. The 99% yield demonstrated for the nitrile displacement step [1] and the direct one-pot conversion to lactone 6 provide a reliable, high-yielding platform for analog generation.

Impurity Profiling and Stability-Indicating Method Development

The compound serves as a potential process-related impurity or degradant marker in the chromatographic purity analysis of rac Enterolactone drug substance. Its distinct retention characteristics (XLogP3 = 2, TPSA = 59.3 Ų) and well-defined spectroscopic signature enable selective detection and quantification in HPLC/GC-MS methods.

Enantioselective Synthesis of (–)-Enterolactone for Biological Studies

Research groups requiring enantiomerically enriched (–)-enterolactone can employ the enzymatic desymmetrization route described by Chênevert et al., where the corresponding enantiopure nitrile (R)-(–)-5 ([α]D25 –10.77) provides a defined chiroptical reference point for assessing enantiomeric purity (94% ee) of the final product [1].

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